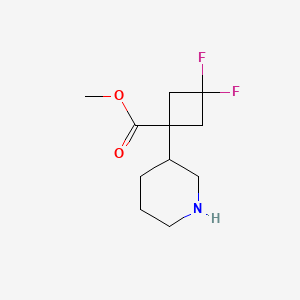

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC17707439

Molecular Formula: C11H17F2NO2

Molecular Weight: 233.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17F2NO2 |

|---|---|

| Molecular Weight | 233.25 g/mol |

| IUPAC Name | methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3 |

| Standard InChI Key | VYCNAOYBZIYLCK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CC(C1)(F)F)C2CCCNC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring, a strained four-membered carbon structure, substituted with two fluorine atoms at the 3-position and a piperidine group at the 1-position. The methyl ester at the 1-carboxylate position contributes to its stability and reactivity. The hydrochloride salt form, with the molecular formula , has a molecular weight of 265.69 g/mol. The piperidine moiety, a six-membered amine ring, introduces basicity, while fluorine atoms enhance electronegativity and metabolic stability.

Solubility and Stability

The hydrochloride salt significantly improves solubility in polar solvents, facilitating its use in biological assays. The cyclobutane ring’s strain increases reactivity, making the compound prone to ring-opening under extreme conditions, though fluorine substitution mitigates this by stabilizing the σ-bond framework.

Synthesis and Manufacturing

Functionalization Steps

Subsequent steps involve decarboxylation and ester exchange to introduce the piperidine group. Piperidine incorporation typically employs nucleophilic substitution or reductive amination, though specific conditions for this compound remain proprietary. The final hydrochloride salt is formed via acid-base titration, as evidenced by analogous syntheses of imidazole-containing cyclobutanes .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low diastereoselectivity in cyclobutane formation. Advances in photocatalyzed [2+2] cycloadditions could improve yields and stereochemical control .

Mechanistic Elucidation

Detailed pharmacokinetic studies are needed to assess blood-brain barrier penetration and off-target effects. Molecular dynamics simulations could predict binding modes to receptors like 5-HT.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume